Debilon

Description

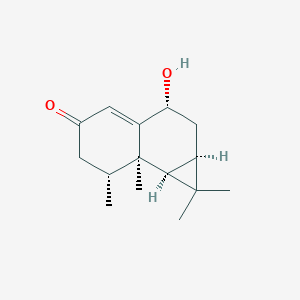

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O2 |

|---|---|

Molecular Weight |

234.33 g/mol |

IUPAC Name |

(1aR,3R,7R,7aR,7bS)-3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one |

InChI |

InChI=1S/C15H22O2/c1-8-5-9(16)6-10-12(17)7-11-13(14(11,2)3)15(8,10)4/h6,8,11-13,17H,5,7H2,1-4H3/t8-,11-,12-,13+,15+/m1/s1 |

InChI Key |

ALMYSFNKELLWOO-XANOUDBCSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)C[C@H]2O)C |

Canonical SMILES |

CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2O)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Debilon?

A comprehensive search of publicly available scientific and medical databases has yielded no information on a compound or drug named "Debilon."

It is highly probable that "this compound" is a misnomer, a typographical error, or a codename not in public circulation. Without a correct and identifiable drug name, a detailed technical guide on its mechanism of action, including data, experimental protocols, and visualizations, cannot be provided.

To proceed with this request, please verify and provide the accurate generic or brand name of the substance of interest.

Once a valid drug name is provided, a thorough investigation into its mechanism of action can be conducted to generate the requested in-depth technical guide. This would include a detailed summary of its molecular interactions, signaling pathways, and the experimental evidence supporting these findings, presented in the specified format with structured data tables, detailed methodologies, and illustrative diagrams.

In-Depth Technical Guide on the Diterpene Compound Debilon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debilon is a diterpene compound that has been isolated from the roots and rhizomes of the medicinal plants Nardostachys chinensis and Nardostachys jatamansi.[1] Scientific investigation has confirmed its biological activity, specifically its cytotoxic effects against murine leukemia cells. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical structure, physicochemical properties, and known biological activities. Detailed experimental methodologies for relevant assays are also presented, along with visualizations of experimental workflows to support further research and development.

Compound Structure and Properties

This compound, also known as Debilone, is a natural product with a complex diterpenoid structure. Its chemical and physical properties are summarized in the table below, based on data from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | PubChem |

| Molecular Weight | 234.33 g/mol | PubChem |

| IUPAC Name | (1aR,3R,7R,7aR,7bS)-3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one | PubChem |

| CAS Number | 26808-51-5 | PubChem |

| Synonyms | Debilone | PubChem |

Biological Activity

The primary biological activity of this compound reported in the scientific literature is its cytotoxicity against cancer cells.

Cytotoxic Activity

A key study by Itokawa et al. (1993) identified this compound as one of several cytotoxic sesquiterpenes isolated from Nardostachys chinensis. This study demonstrated that this compound exhibits cytostatic activity against P-388 murine lymphocytic leukemia cells.[1]

Table 1: Cytotoxic Activity of this compound

| Cell Line | Activity | Measurement |

| P-388 (Murine Lymphocytic Leukemia) | Cytotoxic | IC₅₀ (Concentration not specified in available literature) |

Note: While the cytotoxic activity has been established, the specific IC₅₀ value for this compound from the original study is not available in the readily accessible literature. Further research is required to ascertain this quantitative value.

Experimental Protocols

This section outlines the general methodology for assessing the cytotoxic activity of a compound like this compound against a cancer cell line, such as P-388, using a standard in vitro assay.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of P-388 cells by 50% (IC₅₀).

Materials:

-

P-388 murine lymphocytic leukemia cell line

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Methodology:

-

Cell Seeding: P-388 cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are then incubated for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: A stock solution of this compound is serially diluted in complete cell culture medium to obtain a range of final concentrations. The medium from the cell plates is removed, and the cells are treated with the various concentrations of this compound. Control wells containing untreated cells and vehicle-treated cells are also included.

-

Incubation: The plates are incubated with the compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assay

Caption: Workflow for determining the in vitro cytotoxicity of this compound using an MTT assay.

Mechanism of Action and Signaling Pathways

Currently, there is a lack of specific scientific literature detailing the molecular mechanism of action of this compound. While the extracts of Nardostachys chinensis have been reported to influence signaling pathways such as the PKC-dependent ERK pathway in the context of cell differentiation, it is not yet established whether this compound is the active compound responsible for this effect or if it acts through a different mechanism to exert its cytotoxic effects. Further research is required to elucidate the specific signaling pathways modulated by this compound that lead to its observed cytostatic activity.

Conclusion and Future Directions

This compound is a diterpene natural product with confirmed cytotoxic activity against the P-388 murine leukemia cell line. While its basic chemical properties are known, there is a significant opportunity for further research to expand upon its biological activities and elucidate its mechanism of action. Future studies should focus on:

-

Quantitative analysis of its cytotoxic potency (determining the IC₅₀ value) against a broader panel of cancer cell lines.

-

Mechanism of action studies to identify the molecular targets and signaling pathways involved in its cytotoxic effects (e.g., apoptosis, cell cycle arrest).

-

In vivo studies to evaluate its anti-tumor efficacy and safety profile in animal models.

-

Exploration of other potential biological activities , such as anti-inflammatory or neuroprotective effects, given the traditional uses of the plants from which it is derived.

A deeper understanding of this compound's pharmacological profile will be crucial for determining its potential as a lead compound for the development of new therapeutic agents.

References

A Technical Guide to the Natural Sources of Debilon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debilon is a naturally occurring diterpene compound that has been isolated from the roots and rhizomes of high-altitude medicinal plants of the Nardostachys genus. This technical guide provides a comprehensive overview of the known natural sources of this compound, its physicochemical properties, and detailed experimental protocols for its extraction and isolation. Furthermore, this document explores the putative biosynthetic pathway of this compound and discusses its potential mechanism of action, including its cytotoxic activities and possible involvement in the NF-κB signaling pathway, supported by data from related compounds. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams in the DOT language.

Introduction

This compound is a diterpenoid, a class of organic compounds composed of four isoprene units. Its chemical formula is C15H22O2, and it is identified by the CAS number 26808-51-5. The primary documented natural sources of this compound are the roots and rhizomes of Nardostachys chinensis and Nardostachys jatamansi, which are perennial herbs belonging to the Valerianaceae family, native to the Himalayan region. These plants have a long history of use in traditional medicine systems. Recent scientific interest in this compound stems from its potential biological activities, including cytotoxic effects against certain cancer cell lines.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for the design of effective extraction, isolation, and analytical procedures.

| Property | Value |

| Molecular Formula | C15H22O2 |

| Molecular Weight | 234.33 g/mol |

| CAS Number | 26808-51-5 |

| Appearance | Not explicitly reported, likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and chloroform |

Natural Sources and Extraction

General Extraction Protocol for Terpenoids from Nardostachys Species

The following protocol is a composite methodology based on the extraction of various terpenoids from Nardostachys and can be considered a starting point for the isolation of this compound.

2.1.1 Plant Material Preparation

-

Collect fresh roots and rhizomes of Nardostachys chinensis or Nardostachys jatamansi.

-

Clean the plant material to remove soil and other debris.

-

Air-dry the material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a coarse powder.

2.1.2 Solvent Extraction

-

Macerate the powdered plant material in a suitable organic solvent (e.g., methanol or ethanol) at a solid-to-solvent ratio of 1:10 (w/v).

-

Perform the extraction at room temperature with continuous agitation for 24-48 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process with fresh solvent three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Experimental Workflow for Extraction

The following diagram illustrates the general workflow for the extraction of this compound from its natural source.

Isolation and Purification

The crude extract obtained from the initial extraction contains a complex mixture of compounds. The isolation of this compound requires further chromatographic separation.

Chromatographic Purification Protocol

-

Silica Gel Column Chromatography:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC).

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Pool the fractions containing this compound (as identified by TLC comparison with a standard, if available, or by further analytical methods).

-

Subject the pooled fractions to preparative HPLC on a C18 column.

-

Use a mobile phase of methanol and water in an isocratic or gradient elution to achieve final purification of this compound.

-

Putative Biosynthetic Pathway

While the specific biosynthetic pathway of this compound has not been fully elucidated, it can be inferred from the general pathway of diterpene biosynthesis in plants. Diterpenes are synthesized from geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol 4-phosphate (MEP) pathway in plastids.

The initial steps involve the synthesis of the universal C5 isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally GGPP. A diterpene synthase would then catalyze the cyclization of GGPP to form the characteristic diterpene backbone of this compound, followed by subsequent modifications by enzymes such as cytochrome P450 monooxygenases and dehydrogenases to introduce the final functional groups.

Biological Activity and Potential Signaling Pathways

Cytotoxic Activity

This compound has been reported to exhibit cytotoxic activity against P-388 murine leukemia cells. However, the detailed mechanism of this cytotoxicity has not been elucidated.

Potential Anti-Inflammatory Activity and the NF-κB Pathway

Many terpenoid compounds isolated from Nardostachys species have demonstrated anti-inflammatory properties. A key signaling pathway involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. While there is no direct evidence for this compound's activity on this pathway, it is a plausible target.

The NF-κB pathway is a central regulator of the immune response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting a key step in this pathway, such as the activation of the IKK complex.

Debilon discovery and history in phytochemistry

The quest to uncover the scientific origins and phytochemical profile of a compound referred to as "Debilon" has yielded no discernible results within the current body of scientific literature. Extensive searches across prominent scientific databases and phytochemical resources have failed to identify any plant-derived molecule or extract with this designation.

This lack of information suggests several possibilities:

-

A Novel, Undisclosed Discovery: "this compound" could represent a very recent, yet-to-be-published discovery within a private research and development setting. In such instances, information would remain confidential until patent applications are filed or a peer-reviewed scientific paper is published.

-

Proprietary or Codeword Designation: The term may be an internal codename or a proprietary designation for a compound or product under development by a pharmaceutical or biotechnology company. Such names are often used before a generic or trade name is established.

-

Misinterpretation or Alternative Nomenclature: It is possible that "this compound" is a misspelling or a less common name for a known phytochemical. The vast and complex world of natural product chemistry often involves multiple synonyms and historical names for the same compound.

-

A Commercial Product Name: While searches for a phytochemical did not yield results, it is worth noting that the name "this compound" has been associated with a pharmaceutical product containing a combination of indapamide and amlodipine, synthetic drugs used for treating hypertension. This product has no connection to phytochemistry.

Moving Forward in Phytochemical Research

For researchers, scientists, and drug development professionals interested in the discovery and history of phytochemicals, the journey from plant to clinical application is a meticulous process. This journey typically involves the following key stages, for which detailed experimental protocols and data presentation are crucial:

-

Bioassay-Guided Fractionation and Isolation: This is the foundational step where a crude plant extract is systematically separated into fractions, and each fraction is tested for a specific biological activity. This process is repeated until a pure, active compound is isolated.

-

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography.

-

Mechanism of Action Studies: After the structure is known, researchers investigate how the compound exerts its biological effects at the molecular level. This often involves studying its interaction with specific proteins, enzymes, or signaling pathways.

-

Preclinical and Clinical Development: Promising compounds undergo rigorous preclinical testing in cell cultures and animal models to assess their safety and efficacy. If successful, they may advance to human clinical trials.

To illustrate the typical workflows in phytochemical research, the following diagrams, generated using the DOT language, outline the conceptual processes.

Figure 1: Bioassay-Guided Isolation Workflow.

Figure 2: Structure Elucidation Process.

Should further details or an alternative name for "this compound" become available, a comprehensive technical guide can be developed, adhering to the rigorous standards of data presentation, experimental protocol documentation, and visualization required by the scientific community.

Unveiling the Bioactive Potential of Debilon Diterpene: A Technical Guide

An In-depth Examination of a Diterpenoid from Nardostachys jatamansi

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debilon is a diterpene that has been identified as a constituent of Nardostachys jatamansi, a perennial herb found in the Himalayas, long valued in traditional medicine. While the plant itself has been extensively studied for its diverse pharmacological properties, including neuroprotective, anti-inflammatory, and anticancer effects, specific research on the biological activity of the isolated diterpene, this compound, is not extensively documented in publicly available scientific literature.

This technical guide aims to provide a comprehensive overview of the known information regarding this compound and to extrapolate its potential biological activities based on the well-documented bioactivities of other terpenoids isolated from Nardostachys jatamansi. The guide will focus on the cytotoxic and anti-inflammatory potential of related compounds from the same plant, presenting available quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways.

Chemical Profile of this compound

-

IUPAC Name: (1aR,3R,7R,7aR,7bS)-3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one

-

Molecular Formula: C₁₅H₂₂O₂

-

Source: Nardostachys jatamansi

Biological Activities of Terpenoids from Nardostachys jatamansi

Numerous studies have focused on the isolation and characterization of terpenoids from Nardostachys jatamansi, revealing a range of biological activities. The most prominently reported activities for terpenoids from this plant are cytotoxicity against various cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity

Multiple sesquiterpenoids isolated from Nardostachys jatamansi have demonstrated significant cytotoxic effects against human cancer cell lines. This suggests that this compound, as a diterpenoid from the same plant, may also possess cytotoxic properties.

Table 1: Cytotoxic Activity of Terpenoids from Nardostachys jatamansi

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Nardosinone | Neuroblastoma (SH-SY5Y) | 25.0 | [1] |

| Kanshone D | Lung Carcinoma (A549) | 15.2 | [1] |

| Nardochinoid C | Breast Cancer (MCF-7) | 8.5 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of compounds isolated from Nardostachys jatamansi is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., isolated terpenoids) for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for an additional 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Experimental Workflow for Cytotoxicity Screening

References

Debilon: A Technical Overview of a Natural Product

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the currently available information on Debilon, a natural product with potential applications in scientific research. The focus of this document is to present the core physicochemical properties and note the extent of publicly accessible biological data.

Core Molecular Data

The fundamental molecular characteristics of this compound are well-defined in multiple chemical databases. This information is crucial for any experimental design and is summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2][3] |

| Molecular Weight | 234.33 g/mol | [1][2] |

| CAS Number | 26808-51-5 | [1][3][4] |

Biological Activity and Availability

This compound, also referred to as Debilone, is a diterpene compound that has been isolated from the roots and rhizomes of Nardostachys jatamansi and Nardostachys chinensis.[2][4] Currently, its documented biological activity is limited. One source indicates that this compound exhibits cytotoxic activity against P-388 cells, a murine leukemia cell line, suggesting potential for further investigation in oncology.[3] It is commercially available as a reference standard and inhibitor for research purposes.[1]

Experimental Protocols and Signaling Pathways

A comprehensive search of publicly available scientific literature and chemical databases did not yield detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound. Furthermore, no specific signaling pathways modulated by this compound have been elucidated or described in the available resources. The mechanism of its cytotoxic activity remains to be characterized.

Due to the absence of detailed information on its mechanism of action, no signaling pathway or experimental workflow diagrams can be provided at this time. Further research is required to uncover the biological targets and molecular pathways through which this compound exerts its effects. This presents an opportunity for novel investigations into the pharmacological potential of this natural product.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of Tiapride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Debilon" did not yield relevant results. This document has been prepared based on the assumption that the intended topic was "Tiapride," a compound with a similar name and established therapeutic relevance.

Introduction

Tiapride is a substituted benzamide atypical antipsychotic agent with a specific pharmacological profile that distinguishes it from other neuroleptics.[1][2] It is primarily recognized for its selective antagonist activity at dopamine D2 and D3 receptors.[3][4] This selectivity is thought to contribute to its clinical efficacy in treating a range of neurological and psychiatric disorders, including tardive dyskinesia, agitation and aggression in the elderly, alcohol withdrawal syndrome, and certain movement disorders like chorea and tics, while potentially offering a more favorable side-effect profile compared to broader-acting antipsychotics.[2][3][5] This technical guide provides a comprehensive overview of the therapeutic targets of Tiapride, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Core Therapeutic Targets: Dopamine D2 and D3 Receptors

The principal mechanism of action of Tiapride is its selective antagonism of dopamine D2 and D3 receptors in the central nervous system.[1][4] Unlike many conventional and some atypical antipsychotics, Tiapride exhibits minimal affinity for dopamine D1 and D4 receptors, as well as for serotonergic (5-HT), adrenergic (α1, α2), and histaminergic (H1) receptors.[6][7] This targeted activity is believed to be central to its therapeutic effects. The antagonism of D2 and D3 receptors helps to modulate dopaminergic overactivity, which is implicated in various psychiatric and neurological conditions.[1]

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies of Tiapride, providing insights into its binding affinity, potency, and clinical dosage.

Table 1: Preclinical Receptor Binding and Potency of Tiapride

| Parameter | Value | Species/System | Reference |

| IC50 for Dopamine D2 Receptor | 110 - 320 nM | In vitro | [6][7] |

| IC50 for Dopamine D3 Receptor | 180 nM | In vitro | [6][7] |

| ED50 for [3H]-raclopride binding inhibition (in vivo) | ~20 mg/kg, i.p. | Rat (limbic areas and striatum) | [6][7] |

| ED50 for antagonism of dopamine agonist-induced hyperactivity | 10 mg/kg, i.p. | Rat | [6] |

| ED50 for blockade of stereotyped movements | 60 mg/kg, i.p. | Rat | [6] |

| ED50 for interoceptive stimulus associated with dopamine receptor blockade | 2.2 mg/kg, i.p. | Rat | [6][7] |

| ED50 for motor disturbances or sedation | 40 mg/kg, i.p. | Rat | [6][7] |

Table 2: Clinical Dosage of Tiapride for Specific Indications

| Indication | Dosage | Patient Population | Reference |

| Agitation and Aggressiveness in Elderly | 100 - 300 mg/day | Elderly patients with mild or moderate dementia | [8] |

| Agitation in Elderly (Postmarketing study) | 300 mg/day | Geriatric patients with behavioral disturbances | [9] |

| Huntington's Disease (Choreatic Movements) | 300 - 800 mg/day | Patients with Huntington's Disease | [10] |

| Tic Disorders | 50 mg twice daily (initial), 100 mg twice daily (maintenance) | Patients aged 5-12 years | [10] |

| General Psychiatric Disorders | 200 - 400 mg/day | Adult | [5] |

Signaling Pathways

Tiapride's antagonism of the G-protein coupled dopamine D2 and D3 receptors is hypothesized to modulate downstream signaling cascades. The primary pathway affected is the adenylyl cyclase signaling cascade.

Caption: Dopamine D2/D3 receptor signaling pathway antagonized by Tiapride.

Experimental Protocols

The following are synthesized protocols for key experiments used to characterize the activity of Tiapride, based on methodologies described in the cited literature.

1. In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity of Tiapride for dopamine D2 and D3 receptors.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human dopamine D2 or D3 receptors.

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand (e.g., [3H]-raclopride or [3H]-spiperone) and varying concentrations of Tiapride.

-

Incubation: Allow the binding reaction to reach equilibrium at a specified temperature (e.g., room temperature or 37°C).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC50 value (the concentration of Tiapride that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

2. Animal Model of Dopamine Agonist-Induced Hyperactivity

-

Objective: To assess the in vivo efficacy of Tiapride in a model of psychosis-like behavior.

-

Methodology:

-

Animals: Use male Sprague-Dawley or Wistar rats.

-

Habituation: Acclimate the animals to the testing environment (e.g., open-field arenas equipped with automated activity monitoring systems).

-

Drug Administration: Administer Tiapride or vehicle intraperitoneally (i.p.) at various doses.

-

Dopamine Agonist Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a dopamine agonist such as amphetamine or apomorphine to induce hyperlocomotion.

-

Behavioral Assessment: Record and quantify locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).

-

Data Analysis: Compare the locomotor activity of Tiapride-treated groups to the vehicle-treated control group to determine the dose-dependent inhibitory effect of Tiapride. Calculate the ED50 value (the dose that produces 50% of the maximal inhibitory effect).

-

Caption: Experimental workflow for assessing Tiapride's effect on hyperactivity.

3. Clinical Trial for Agitation in Elderly Patients

-

Objective: To evaluate the efficacy and safety of Tiapride in treating agitation and aggressiveness in elderly patients with dementia.

-

Methodology:

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Recruit elderly patients diagnosed with mild to moderate dementia and exhibiting symptoms of agitation and aggressiveness.

-

Randomization: Randomly assign patients to receive either Tiapride (e.g., 100-300 mg/day), a positive comparator (e.g., haloperidol), or a placebo for a specified duration (e.g., 21 days).

-

Efficacy Assessment: Evaluate changes in agitation and aggression from baseline using standardized rating scales such as the Cohen-Mansfield Agitation Inventory (CMAI) or the Multidimensional Observation Scale for Elderly Subjects (MOSES).

-

Safety and Tolerability Assessment: Monitor and record all adverse events, with a particular focus on extrapyramidal symptoms, using scales like the Extrapyramidal Symptom Rating Scale (ESRS).

-

Data Analysis: Compare the change in efficacy scores and the incidence of adverse events between the treatment groups using appropriate statistical methods.

-

Logical Framework of Tiapride's Therapeutic Potential

The therapeutic utility of Tiapride is a direct consequence of its specific pharmacological properties. The following diagram illustrates the logical progression from its molecular action to its clinical applications.

Caption: Logical relationship of Tiapride's pharmacology and therapeutic use.

Conclusion

Tiapride's focused mechanism of action as a selective dopamine D2 and D3 receptor antagonist provides a clear rationale for its therapeutic applications. The preclinical data robustly support its dopamine-modulating effects and predict a favorable clinical profile with a reduced risk of motor side effects. Clinical studies have substantiated its efficacy in managing agitation, aggression, and various movement disorders. Future research may further elucidate the nuances of its interaction with dopamine receptor signaling and explore its potential in other related conditions. This technical guide provides a foundational understanding for researchers and clinicians working on the development and application of targeted neuroleptic agents.

References

- 1. What is the mechanism of Tiapride Hydrochloride? [synapse.patsnap.com]

- 2. What is Tiapride Hydrochloride used for? [synapse.patsnap.com]

- 3. Tiapride - Wikipedia [en.wikipedia.org]

- 4. Tiapride | C15H24N2O4S | CID 5467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mims.com [mims.com]

- 6. The preclinical pharmacologic profile of tiapride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The preclinical pharmacologic profile of tiapride | European Psychiatry | Cambridge Core [cambridge.org]

- 8. Double blind study of tiapride versus haloperidol and placebo in agitation and aggressiveness in elderly patients with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. clinicaltrials.eu [clinicaltrials.eu]

An In-depth Technical Guide on the Safety and Toxicity Profile of Debilon

Notice: Information regarding a specific substance named "Debilon" is not available in the public domain or recognized scientific literature based on the conducted searches. The term "this compound" may be a highly specific internal project name, a new compound not yet disclosed publicly, a potential misspelling of another agent, or a hypothetical substance.

The following guide is a structured template demonstrating how a safety and toxicity profile for a novel compound would be presented for a scientific audience, in accordance with the user's detailed formatting requirements. This template can be populated with specific data once such information for "this compound," or the correct substance, becomes available.

Preclinical Safety and Toxicity Summary

This section would typically provide a high-level overview of the preclinical safety findings, including the species tested, dose ranges, and key observations from in vitro and in vivo studies.

In Vitro Toxicology

In vitro assays are crucial for early-stage safety assessment, providing insights into potential cellular liabilities.

Table 1: Summary of In Vitro Toxicological Assessments

| Assay Type | Cell Line/System | Endpoint Measured | Concentration Range Tested (µM) | Results (e.g., IC50, LC50) |

| Cytotoxicity | HepG2, HEK293 | Cell Viability (MTT/LDH) | Data not available | Data not available |

| Genotoxicity (Ames) | S. typhimurium | Bacterial Reversion | Data not available | Data not available |

| hERG Channel Assay | HEK293-hERG | Channel Inhibition | Data not available | Data not available |

| Phototoxicity | Balb/c 3T3 | Neutral Red Uptake | Data not available | Data not available |

In Vivo Toxicology

Animal studies are essential for understanding the systemic effects of a compound.

Table 2: Summary of Acute and Chronic In Vivo Toxicity Studies

| Species | Study Duration | Route of Administration | Key Parameters | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Key Findings |

| Rat | 28-Day | Oral (gavage) | Clinical signs, body weight, hematology, clinical chemistry, histopathology | Data not available | Data not available | Data not available |

| Dog | 28-Day | Intravenous | Cardiovascular (ECG, blood pressure), clinical pathology, organ weights | Data not available | Data not available | Data not available |

| Mouse | 6-Month | Oral (dietary) | Carcinogenicity, survival, gross and microscopic pathology | Data not available | Data not available | Data not available |

Experimental Protocols

This section details the methodologies used in the key toxicological studies.

Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rats

-

Test System: Sprague-Dawley rats (10/sex/group).

-

Dose Groups: Vehicle control (0.5% methylcellulose), Low Dose, Mid Dose, High Dose (dose levels not available).

-

Administration: Once daily oral gavage for 28 consecutive days.

-

Observations:

-

Mortality and Clinical Signs: Checked twice daily.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Conducted pre-test and prior to termination.

-

Clinical Pathology: Blood samples collected on Day 29 for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: Full necropsy performed on all animals. Organs weighed, and a comprehensive list of tissues preserved in 10% neutral buffered formalin for microscopic examination.

-

-

Data Analysis: Statistical analysis performed using appropriate methods (e.g., ANOVA, Dunnett's test).

Workflow for In Vivo Study

The following diagram illustrates the typical workflow for a preclinical in vivo toxicity study.

Caption: Workflow for a 28-day in vivo toxicity study.

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action is critical for interpreting toxicity data. This section would describe the known molecular targets and pathways affected by this compound.

Hypothetical Signaling Pathway of Off-Target Activity

If "this compound" were found to have off-target effects on a known pathway, such as a kinase cascade leading to apoptosis, it would be diagrammed as follows. This is a generic example.

Caption: Hypothetical off-target signaling pathway leading to cytotoxicity.

Clinical Safety Profile

This section would be populated with data from Phase I, II, and III clinical trials, focusing on adverse events observed in human subjects.

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs) in Clinical Trials

| Adverse Event (MedDRA Preferred Term) | Placebo Group (N=X) | This compound Low Dose (N=X) | This compound High Dose (N=X) |

| Data not available | Data not available | Data not available | |

| Data not available | Data not available | Data not available | |

| Data not available | Data not available | Data not available |

Conclusion

In-Depth Technical Guide to Debilon: Chemical Properties, Biological Activity, and Postulated Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debilon, a naturally occurring sesquiterpenoid, has garnered interest within the scientific community for its cytotoxic properties. This technical guide provides a comprehensive overview of its chemical identifiers, summarizes its known biological activity, and presents a detailed, albeit postulated, mechanism of action based on the activities of structurally related compounds. This document is intended to serve as a foundational resource for researchers investigating this compound as a potential therapeutic agent.

Chemical Identification and Properties

This compound is a sesquiterpene that can be isolated from the roots and rhizomes of the plant Nardostachys chinensis[1][2]. Its chemical identity is well-defined by a range of identifiers and physicochemical properties, which are crucial for standardization and further research.

| Chemical Identifier | Value |

| CAS Number | 26808-51-5 |

| Molecular Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| IUPAC Name | (1aR,3R,7R,7aR,7bS)-3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one |

| InChI | InChI=1S/C15H22O2/c1-8-5-9(16)6-10-12(17)7-11-13(14(11,2)3)15(8,10)4/h6,8,11-13,17H,5,7H2,1-4H3/t8-,11-,12-,13+,15+/m1/s1 |

| InChIKey | ALMYSFNKELLWOO-XANOUDBCSA-N |

| SMILES | C[C@@H]1CC(=O)C=C2[C@]1([C@H]3--INVALID-LINK--C[C@H]2O)C |

| Synonyms | Debilone |

Biological Activity: Cytotoxicity

The primary biological activity attributed to this compound is its cytotoxicity against cancer cell lines. Specifically, it has been shown to exhibit cytotoxic activity against murine P-388 lymphocytic leukemia cells[1][2][3][4]. While the precise IC50 value for this compound against P-388 cells is not consistently reported across publicly available literature, its activity warrants further investigation into its potential as an anticancer agent.

Experimental Protocols: A General Framework for Assessing Cytotoxicity

While the specific experimental protocol used to determine this compound's cytotoxicity is not detailed in the available literature, a standard methodology for assessing the cytotoxicity of a compound like this compound against a cancer cell line such as P-388 is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for measuring cell viability.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity of the tested compound.

Generalized MTT Assay Protocol

-

Cell Culture: P-388 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere or stabilize for 24 hours.

-

Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions. A vehicle control (medium with the same concentration of the solvent) and a positive control (a known cytotoxic agent) are also included.

-

Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, a sterile MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate spectrophotometer.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Postulated Mechanism of Action: Induction of Apoptosis via Modulation of Key Signaling Pathways

While the specific molecular targets and signaling pathways affected by this compound have not been empirically determined, the mechanisms of action for other sesquiterpene lactones provide a strong basis for a postulated mechanism. Many sesquiterpene lactones exert their cytotoxic effects by inducing apoptosis (programmed cell death) through the modulation of critical intracellular signaling pathways, such as the NF-κB and STAT3 pathways[5][6][7].

The Role of NF-κB and STAT3 in Cancer

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) are key regulators of cellular processes, including inflammation, cell survival, proliferation, and apoptosis. In many cancers, these pathways are constitutively active, leading to the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the promotion of cell survival and proliferation, thereby contributing to tumor growth and resistance to therapy.

Postulated Signaling Pathway for this compound-Induced Apoptosis

Based on the known activities of other sesquiterpene lactones, it is postulated that this compound may induce apoptosis in cancer cells through the inhibition of the NF-κB and STAT3 signaling pathways.

This proposed mechanism suggests that this compound may inhibit the IκB kinase (IKK) complex and Janus kinases (JAKs). Inhibition of IKK would prevent the phosphorylation and subsequent degradation of IκBα, the natural inhibitor of NF-κB. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of anti-apoptotic genes. Similarly, inhibition of JAKs would prevent the phosphorylation and activation of STAT3, blocking its translocation to the nucleus and its transcriptional activity on similar pro-survival genes. The resulting decrease in anti-apoptotic proteins would shift the cellular balance towards apoptosis, leading to the death of the cancer cell.

Future Directions

The cytotoxic activity of this compound against P-388 cells establishes it as a compound of interest for further oncological research. Future studies should focus on:

-

Quantitative Cytotoxicity Screening: Determining the IC50 values of this compound against a broader panel of human cancer cell lines to assess its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound through techniques such as Western blotting, reporter gene assays, and transcriptomic analysis to confirm the postulated mechanism.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its cytotoxic activity and to potentially develop more potent and selective derivatives.

Conclusion

This compound is a sesquiterpenoid with documented cytotoxic activity. While further research is required to fully characterize its therapeutic potential and mechanism of action, the information presented in this technical guide provides a solid foundation for initiating such investigations. The postulated mechanism, involving the inhibition of key pro-survival signaling pathways, offers a compelling rationale for its observed biological effects and highlights its potential as a lead compound in the development of novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. oaepublish.com [oaepublish.com]

- 6. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apoptotic potential of sesquiterpene lactone ergolide through the inhibition of NF-kappaB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of "Debio" Compounds in Preclinical and Clinical Research

Introduction

An extensive review of scientific and medical literature indicates that "Debilon" is not a recognized term in the field of drug development. However, research into similarly named compounds reveals a robust pipeline of investigational drugs prefixed with "Debio" from the Swiss biopharmaceutical company Debiopharm. This technical guide provides an in-depth analysis of the publicly available research on key "Debio" compounds, focusing on their mechanism of action, experimental protocols, and quantitative data from preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals.

Debio 1562M: A CD37-Targeted Antibody-Drug Conjugate for Acute Myeloid Leukemia (AML)

Debio 1562M is an investigational antibody-drug conjugate (ADC) being developed for the treatment of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1][2] It is designed to selectively deliver a potent cytotoxic agent to cancer cells expressing the CD37 antigen.

Mechanism of Action

Debio 1562M's mechanism of action is centered on its three core components:

-

Naratuximab: A humanized IgG1 monoclonal antibody that specifically targets the CD37 cell surface glycoprotein.[1] CD37 is expressed on malignant B-cells and has been reported to be expressed on blasts and leukemic stem cells in AML.[1]

-

Multilink™ Linker: A proprietary peptidic cleavable linker that connects the antibody to the cytotoxic payload.[1] This linker is designed to be stable in systemic circulation and is selectively cleaved by Cathepsin B, an enzyme often upregulated in the tumor microenvironment, ensuring targeted drug release.[1][3]

-

Maytansinoid DM1 Payload: A potent microtubule inhibitor that, once released inside the target cancer cell, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

The ADC is constructed to have a high, homogeneous drug-to-antibody ratio (DAR) of approximately 8.[1]

Signaling Pathway and Cellular Process

The following diagram illustrates the proposed mechanism of action for Debio 1562M.

Quantitative Data from Preclinical Studies

| Parameter | Cell Lines/Models | Result | Reference |

| In Vitro Cytotoxicity | Parental AML Cell Lines (THP-1, MOLM-13) | IC50 < 1nM | [4][5] |

| CD37 Knock-out AML Cell Lines | Activity reduced by >2 log | [4] | |

| Primary AML Samples (n=30) | 20 out of 30 samples sensitive with IC50 ranging from 1 to 10nM | [4] | |

| Colony Formation Assay | Primary AML Samples (n=14) | 80% decrease in colony formation at 10nM | [2] |

| In Vivo Efficacy | AML Cell Line Xenograft Mouse Models | Single 5mg/kg injection induced complete tumor regression | [4] |

| Patient-Derived Xenograft (PDX) Model | 5mg/kg dose significantly reduced tumor burden in blood and bone marrow | [4] |

Experimental Protocols

-

In Vitro Cytotoxicity Assay: Parental and CD37 knock-out AML cell lines were treated with a dose range of Debio 1562M for 72 hours. Cell viability was then measured to determine the IC50 values.[4]

-

Colony Formation Assay: Leukemic stem cells derived from 14 primary AML samples were treated with 10nM Debio 1562M. The number of colony formations was compared to a control group.[2]

-

In Vivo Xenograft Studies: AML cell lines (e.g., MOLM-13) were inoculated into NSG mice. Once tumors were established, a single dose of Debio 1562M (e.g., 5mg/kg) was administered, and tumor growth and animal survival were monitored.[2][4]

Debio 4126: A Sustained-Release Octreotide Formulation for Acromegaly

Debio 4126 is a long-acting, sustained-release formulation of octreotide, a somatostatin analog, designed for the treatment of acromegaly.[6][7] It aims to reduce the frequency of injections for patients.

Mechanism of Action

Octreotide, the active ingredient in Debio 4126, mimics the action of the natural hormone somatostatin. It binds to and activates somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are often overexpressed on pituitary adenomas that cause acromegaly.[8] Activation of these receptors inhibits the secretion of growth hormone (GH) from the pituitary gland.[8] This, in turn, leads to a decrease in the production of insulin-like growth factor 1 (IGF-1), the primary mediator of GH's effects.[8] By reducing GH and IGF-1 levels, Debio 4126 aims to control the symptoms and comorbidities associated with acromegaly.[8]

Signaling Pathway

The following diagram depicts the signaling pathway of Debio 4126.

Quantitative Data from Phase 1 Clinical Trial in Healthy Volunteers

| Parameter | Dosage | Result | Reference |

| Pharmacokinetics (PK) | 90mg Debio 4126 | Octreotide levels sustained above 1 ng/mL for 12 weeks | [6] |

| 90mg Debio 4126 vs. 3x30mg Sandostatin LAR | Higher exposure over 12 weeks with Debio 4126 | [6] | |

| Pharmacodynamics (PD) | 90mg Debio 4126 vs. 3x30mg Sandostatin LAR | Comparable reduction in IGF-1 levels over 12 weeks | [6] |

Experimental Protocols

-

Phase 1 Clinical Trial (NCT05364944): An open-label, active-controlled, parallel-group study in healthy volunteers. Participants were enrolled into cohorts to receive a single administration of Debio 4126 at various doses (e.g., 30mg, 90mg) and formulations, or three monthly injections of 30mg Sandostatin LAR. Pharmacokinetics, pharmacodynamics (IGF-1 levels), safety, and tolerability were assessed over 12 weeks.[6][9]

Debio 0123: A WEE1 Kinase Inhibitor for Advanced Solid Tumors

Debio 0123 is an orally bioavailable and selective inhibitor of WEE1 kinase, a key regulator of the cell cycle, being investigated for the treatment of advanced solid tumors.[10][11]

Mechanism of Action

WEE1 kinase is a critical component of the G2/M cell cycle checkpoint. It acts by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), which prevents cells from entering mitosis.[10] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint is crucial for repairing DNA damage before cell division.

By inhibiting WEE1, Debio 0123 prevents the inhibitory phosphorylation of CDK1.[10] This forces cells with damaged DNA to prematurely enter mitosis, leading to a process known as mitotic catastrophe and subsequent apoptosis.[10]

Signaling Pathway

The following diagram illustrates the WEE1 inhibition pathway.

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Dosage | Outcome | Reference |

| In Vivo Efficacy | Nude Mice with Solid Tumor Xenograft | 30 mg/kg, once daily for 28 days | Tumor regression and well-tolerated | [12] |

| Glioblastoma Xenograft Model (U87-MG) | 30 or 60mg/kg daily for 28 days | Up to 57.5% tumor growth inhibition (subcutaneous) and 73.7% (orthotopic) | [13] | |

| Pharmacokinetics | Mice | 30 mg/kg oral administration | Brain to plasma AUC ratio of 0.49 | [10][14] |

| Rats | 15 mg/kg oral administration | Brain to plasma AUC ratio of 0.60 | [10][14] |

Experimental Protocols

-

In Vivo Efficacy Studies: Athymic nude mice were implanted with human cancer cell lines (e.g., A427, U87-MG) either subcutaneously or intracranially. Once tumors reached a specified volume, mice were treated with oral gavage of Debio 0123 at specified doses and schedules. Tumor volume and animal well-being were monitored.[13][14]

-

Pharmacokinetic Studies: Debio 0123 was administered orally to mice and rats. At designated time points, plasma and brain tissue were collected to determine drug concentrations and calculate the brain-to-plasma area under the curve (AUC) ratio.[10][14]

Debio 0532: An Anti-HER3 Antibody-Drug Conjugate

Debio 0532 is a preclinical antibody-drug conjugate that targets HER3 (ErbB3), a receptor tyrosine kinase implicated in tumor growth and drug resistance.[15]

Mechanism of Action

Debio 0532 utilizes an anti-HER3 antibody to deliver a cytotoxic payload to cancer cells overexpressing the HER3 receptor.[15] Like other ADCs in Debiopharm's pipeline, it integrates the Multilink™ technology.[15] While HER3 has weak intrinsic kinase activity, it forms potent heterodimers with other members of the EGFR family (like HER2 and EGFR), leading to the activation of downstream signaling pathways that promote cell proliferation and survival.[16] By targeting HER3, Debio 0532 aims to eliminate cancer cells that rely on this signaling axis.

Detailed quantitative data and experimental protocols for Debio 0532 are not yet publicly available as it is in the early stages of development.[15]

The "Debio" pipeline from Debiopharm represents a portfolio of targeted therapies with diverse mechanisms of action, addressing significant unmet needs in oncology and rare diseases. Debio 1562M, Debio 4126, and Debio 0123 have demonstrated promising preclinical and/or early clinical data, supporting their continued development. As more data becomes available, a clearer picture of their therapeutic potential will emerge. This guide serves as a summary of the current state of public knowledge on these compounds.

References

- 1. adcreview.com [adcreview.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. debiopharm.com [debiopharm.com]

- 4. Paper: Debio 1562M, a Next Generation Antibody Drug Conjugate (ADC) Targeting CD37 for AML and MDS Treatment [ash.confex.com]

- 5. viviabiotech.com [viviabiotech.com]

- 6. ENEA 2022 | 20th Congress of the European NeuroEndocrine Association - September 7-10, 2022 - Lyon, France | [enea2022.aoscongres.com]

- 7. debiopharm.com [debiopharm.com]

- 8. Facebook [cancer.gov]

- 9. A Study to Assess the Pharmacokinetics, Pharmacodynamics, Safety, and Tolerability of Debio 4126 in Participants With Acromegaly or Functioning Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) [ctv.veeva.com]

- 10. debiopharm.com [debiopharm.com]

- 11. Debiopharm and Genome & Company Reach Agreement for Potential First-In Class Oncology Antibody Drug Conjugate Family - BioSpace [biospace.com]

- 12. benchchem.com [benchchem.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. debiopharm.com [debiopharm.com]

- 15. Debio 0532 - Debiopharm [debiopharm.com]

- 16. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Bioactive Compounds from Nardostachys chinensis

Disclaimer: The term "Debilon" is not a scientifically recognized name for a specific molecule or a standardized extract from Nardostachys chinensis. These application notes, therefore, focus on the extraction and analysis of well-characterized, bioactive sesquiterpenoids from this plant, with a particular emphasis on nardosinone, a key pharmacological component. The protocols provided are intended for research and drug development professionals.

I. Application Notes

Nardostachys chinensis, a member of the Valerianaceae family, has a long history of use in traditional medicine, particularly for treating cardiovascular and neurological disorders[1]. The therapeutic effects of this plant are largely attributed to its rich content of sesquiterpenoids, with nardosinone being one of the most significant and studied bioactive constituents[2][3]. According to the Chinese Pharmacopoeia, the nardosinone content in the dried roots and rhizomes of N. jatamansi (a closely related species often used interchangeably) should be at least 0.1%[3].

Nardosinone and related compounds have demonstrated a wide range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antiarrhythmic effects[1][2][4][5]. These effects are mediated through various cellular signaling pathways. For instance, the neuroprotective properties are associated with the modulation of the AKT/mTOR signaling pathway and the suppression of T cell infiltration[6]. The cardioprotective effects have been linked to the regulation of the MEK/ERK and PI3K/Akt pathways[1]. Furthermore, extracts from Nardostachys chinensis have been shown to influence the NF-κB and JNK MAPK signaling pathways to exert anti-neuroinflammatory effects[7].

These application notes provide detailed protocols for the extraction and fractionation of nardosinone and other bioactive compounds from Nardostachys chinensis, forming a basis for further pharmacological research and drug development.

II. Data Presentation: Quantitative Analysis of Nardosinone

The concentration of nardosinone can vary depending on the plant material and the extraction method employed. The following table summarizes available quantitative data.

| Sample Type | Extraction/Analysis Method | Nardosinone Concentration | Reference |

| Dried roots and rhizomes | As per Chinese Pharmacopoeia standards | ≥ 0.1% (w/w) | [3] |

| Ethyl acetate extract (NJ-1A) | HPLC Analysis | ~10.2% (w/w) | [6] |

III. Experimental Workflow

The general workflow for the extraction and isolation of nardosinone from Nardostachys chinensis involves several key stages, from sample preparation to purification and analysis.

Caption: General workflow for nardosinone extraction.

IV. Experimental Protocols

Protocol 1: Methanol-Based Ultrasonic Extraction of Nardosinone-Enriched Fraction

This protocol is adapted from methodologies used in studies investigating the neuroprotective effects of Nardostachys extracts[8].

1. Materials and Equipment:

-

Dried roots and rhizomes of Nardostachys chinensis

-

Analytical grade methanol

-

50-mesh sieve

-

Ultrasonic bath

-

Rotary evaporator

-

Filter paper (15–20 µm)

-

Grinder or mill

2. Procedure:

-

Sample Preparation: Grind the dried roots and rhizomes of Nardostachys chinensis to a fine powder. Pass the powder through a 50-mesh sieve to ensure uniform particle size[8].

-

Extraction:

-

Filtration and Concentration:

-

Combine the methanol extracts from both sonication steps.

-

Filter the solution through medium-speed filter paper (15–20 µm) to remove solid plant material[8].

-

Concentrate the filtrate to dryness using a rotary evaporator under reduced pressure[8]. The temperature should be controlled to be below 40 °C to prevent degradation of heat-sensitive compounds like nardosinone[9].

-

-

Storage: Store the resulting crude extract in a cool, dark, and dry place for further purification and analysis.

Protocol 2: Bioassay-Guided Fractionation

This protocol outlines a general approach for isolating biologically active fractions, as demonstrated in studies on melanin synthesis inhibition[10].

1. Materials and Equipment:

-

Crude extract (from Protocol 1)

-

Solvents for partitioning (e.g., ethyl acetate, n-butanol, water)

-

Separatory funnel

-

Octadecylsilane (ODS) open-column chromatography setup

-

Methanol-water solvent systems

-

Fraction collector

-

Equipment for the relevant bioassay (e.g., cell culture, plate reader)

2. Procedure:

-

Initial Solvent Partitioning:

-

Dissolve the crude extract in a suitable solvent mixture (e.g., methanol-water).

-

Perform sequential liquid-liquid partitioning using solvents of increasing polarity. For example, partition against ethyl acetate to obtain an ethyl acetate-soluble fraction.

-

-

Bioassay of Fractions:

-

Test the crude extract and each partitioned fraction in the target bioassay (e.g., anti-inflammatory, neuroprotective, or tyrosinase activity assay) to identify the most active fraction.

-

-

Chromatographic Separation of the Active Fraction:

-

The active fraction (e.g., the ethyl acetate layer) is subjected to further purification[10].

-

Pack an ODS open-column and equilibrate with the initial mobile phase (e.g., 100% water).

-

Load the active fraction onto the column.

-

Elute the column with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

-

Activity-Guided Collection:

-

Collect the eluted fractions.

-

Test each fraction in the bioassay to pinpoint the fraction(s) with the highest activity. The study on melanin synthesis identified the 20% methanol chromatographic fraction as highly active[10].

-

-

Further Purification: The most active fraction can be subjected to further rounds of chromatography (e.g., preparative HPLC) to isolate pure compounds like nardosinone.

V. Signaling Pathways

Neuroprotective and Anti-Inflammatory Signaling

Nardosinone and related extracts exert neuroprotective effects by inhibiting the AKT/mTOR signaling pathway, which in turn suppresses the secretion of inflammatory factors in activated microglial cells[6].

Caption: Inhibition of the AKT/mTOR pathway by N. chinensis.

Cardioprotective Signaling

The cardioprotective effects of Nardostachys chinensis extracts and nardosinone are partly mediated by the regulation of the MEK/ERK and PI3K/Akt signaling pathways, which are crucial for cardiomyocyte survival and response to stress[1].

Caption: Cardioprotective signaling pathways of N. chinensis.

References

- 1. The cardioprotective and antiarrhythmic effects of Nardostachys chinensis in animal and cell experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of nardosinone for pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Degradation Profiling of Nardosinone at High Temperature and in Simulated Gastric and Intestinal Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nardostachys jatamansi Extract and Nardosinone Exert Neuroprotective Effects by Suppressing Glucose Metabolic Reprogramming and Modulating T Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Partially purified components of Nardostachys chinensis suppress melanin synthesis through ERK and Akt signaling pathway with cAMP down-regulation in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Isolation and Purification of Debilon, a Novel Kinase-X Inhibitor from the Marine Sponge Spongia debilona

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marine invertebrates, such as sponges, are a prolific source of novel, biologically active natural products.[1][2] These organisms have yielded numerous compounds with therapeutic potential, including several with potent cytotoxic and anti-cancer activities.[2][3] This document details the protocol for the isolation and purification of Debilon, a novel, moderately polar alkaloid discovered in the marine sponge Spongia debilona. This compound has demonstrated significant inhibitory activity against Kinase-X, a key enzyme implicated in oncogenic signaling pathways. The methodologies described herein provide a comprehensive workflow from biomass extraction to the purification of bioactive this compound, and subsequent confirmation of its activity.

Experimental Protocols

2.1. Biomass Collection and Preparation

-

Collection: Specimens of Spongia debilona (1 kg, wet weight) are collected by SCUBA at a depth of 20 meters.

-

Preparation: Immediately after collection, the sponge biomass is frozen at -20°C. The frozen tissue is then lyophilized (freeze-dried) to remove water, yielding approximately 250 g of dry biomass. The dried material is ground into a fine powder to maximize the surface area for extraction.[4]

2.2. Extraction of Crude this compound

This protocol employs a multi-step solvent extraction to isolate compounds based on polarity.[1][4]

-

Initial Extraction: The dried sponge powder (250 g) is macerated in methanol (MeOH, 3 x 1 L) for 24 hours per extraction at room temperature. The MeOH extracts are combined.

-

Solvent Partitioning: The combined methanolic extract is concentrated under reduced pressure (in vacuo) to yield a viscous crude extract. This extract is then subjected to liquid-liquid partitioning, a common technique for fractionating complex mixtures.[5]

-

The crude extract is resuspended in 90% MeOH/water and partitioned against an equal volume of hexanes to remove highly non-polar compounds like lipids. This is repeated three times.

-

The aqueous methanol fraction is then further extracted with dichloromethane (DCM, 3 x 500 mL) to separate compounds of intermediate polarity.

-

-

Fraction Collection: The resulting fractions (Hexanes, DCM, and aqueous MeOH) are concentrated in vacuo. Preliminary bioassays typically indicate that the target compound, this compound, is concentrated in the DCM fraction.

2.3. Purification of this compound

Purification is achieved through a series of chromatographic steps, which separate molecules based on their physical and chemical properties.[4][6]

-

Solid-Phase Extraction (SPE):

-

The dried DCM fraction (~5 g) is redissolved in a minimal volume of DCM and adsorbed onto silica gel.

-

This material is loaded onto a C18 SPE cartridge.

-

Stepwise elution is performed with a solvent gradient of increasing polarity, from 100% water to 100% methanol.

-

Fractions (50 mL each) are collected and analyzed by Thin Layer Chromatography (TLC) and bioassay. Fractions showing Kinase-X inhibition are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Prep-HPLC is a primary tool for the purification of natural products due to its high resolution.[7][8]

-

The pooled active fractions from SPE are concentrated and redissolved in 50% acetonitrile/water.

-

The sample is injected onto a reversed-phase C18 preparative HPLC column.

-

A linear gradient elution is performed over 40 minutes from 30% to 80% acetonitrile in water (containing 0.1% trifluoroacetic acid as an ion-pairing agent).[9]

-

Elution is monitored by UV detection at 254 nm. Peaks are collected, and the fractions are tested for bioactivity. The fraction corresponding to the major active peak is retained.

-

A final isocratic HPLC step using an optimized solvent system (e.g., 65% acetonitrile/water) is performed to yield pure this compound.[10] Purity is assessed by analytical HPLC, which should show a single peak.

-

Bioactivity Assay: In Vitro Kinase-X Inhibition

The inhibitory effect of this compound on Kinase-X is quantified by measuring the reduction in enzyme activity. Luminescence-based assays that measure ATP consumption are a common format for this purpose.[11][12]

-

Reagent Preparation: Prepare Kinase-X buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA), kinase, substrate, and ATP solutions. Prepare a serial dilution of purified this compound in DMSO.[11]

-

Assay Procedure:

-

Detection:

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration required for 50% inhibition) by fitting the data to a dose-response curve.[11]

Data Presentation

Table 1: Purification Yield of this compound from Spongia debilona

| Purification Step | Starting Mass (g) | Final Mass (mg) | Yield (%) | Purity (%) |

| Crude Methanol Extract | 250 (Dry Biomass) | 25,000 | 10.0 | <1 |

| DCM Fraction | 25.0 | 5,000 | 20.0 | ~5 |

| SPE Active Pool | 5.0 | 350 | 7.0 | ~40 |

| Preparative HPLC | 350 mg | 45 | 12.9 | >98 |

Table 2: Kinase-X Inhibition Activity

| Compound | Target | IC₅₀ (nM) |

| This compound | Kinase-X | 75 |

| Staurosporine (Control) | Kinase-X | 15 |

Visualizations

The following diagram illustrates the key stages of the this compound isolation and purification process.

This diagram shows the putative mechanism of action for this compound, where it inhibits Kinase-X, thereby preventing the phosphorylation of downstream targets and blocking a pro-proliferative signaling cascade.

References

- 1. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Methods for isolation, purification and structural elucidation of bioactive secondary metabolites from marine invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]

- 6. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]

- 7. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 8. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]

- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. ulab360.com [ulab360.com]

- 13. reactionbiology.com [reactionbiology.com]

- 14. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

Application Notes and Protocols for the Use of Deguelin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deguelin, a naturally occurring rotenoid found in several plant species, has emerged as a promising chemopreventive and therapeutic agent in oncology research.[1][2][3] Its multifaceted mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis and metastasis.[2][4] These effects are attributed to its ability to modulate multiple oncogenic signaling pathways, making it a subject of significant interest in the development of novel cancer therapies.[1][2][5] This document provides detailed application notes and protocols for the use of Deguelin in cell culture experiments, intended to guide researchers in their investigation of its anticancer properties.

Mechanism of Action

Deguelin exerts its anti-tumor effects by targeting several key signaling cascades that are often dysregulated in cancer. The primary pathways affected include:

-

PI3K/Akt/mTOR Pathway: Deguelin inhibits the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[1][6] By disrupting this pathway, Deguelin can lead to decreased cell proliferation and the induction of apoptosis.[6][7]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical regulator of cell growth and division. Deguelin has been shown to interfere with this pathway, contributing to its anti-proliferative effects.[1]

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Deguelin can suppress NF-κB activation, leading to the downregulation of anti-apoptotic proteins and sensitizing cancer cells to apoptosis.[4][8]

Quantitative Data: IC50 Values of Deguelin in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Deguelin have been determined in a variety of cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) |

| A549 | Non-small cell lung cancer | 10.32 ± 1.21 | 24 |

| 7.11 ± 0.82 | 48 | ||

| 5.55 ± 0.42 | 72 | ||

| H1299 | Non-small cell lung cancer | 5.95 ± 0.60 | 24 |

| 2.05 ± 0.18 | 48 | ||

| 0.58 ± 0.23 | 72 | ||

| MGC-803 | Gastric cancer | 11.83 | 72 |

| MKN-45 | Gastric cancer | 9.33 | 72 |

| DBTRG | Glioblastoma | 4.178 | 24 |

| C6 | Glioblastoma | 1.953 | 12 |

| HT-29 | Colon cancer | 0.0432 | - |

| SW-620 | Colon cancer | 0.462 | - |

| U266 | Multiple myeloma | 6 | - |

| MDA-MB-231 | Breast cancer | Inhibition at 1 µM | - |

| BT474 | Breast cancer | Inhibition at 1 µM | - |

| MCF-7 | Breast cancer | Inhibition at 1 µM | - |

| T47D | Breast cancer | Inhibition at 1 µM | - |

Note: IC50 values can vary depending on the experimental conditions, such as cell density and the specific assay used.[1][3]

Experimental Protocols